3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide group, a fluorine atom, and a tetrahydrobenzo[b][1,4]oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl side chain, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group in the tetrahydrobenzo[b][1,4]oxazepine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones from the isopentyl side chain.
Reduction: Conversion of the oxo group to a hydroxyl group.
Substitution: Replacement of the fluorine atom with various nucleophiles, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders. The presence of the benzenesulfonamide group is particularly noteworthy, as it is a common pharmacophore in many drugs.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzenesulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The fluorine atom may enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: Unique due to the combination of fluorine, benzenesulfonamide, and tetrahydrobenzo[b][1,4]oxazepine ring.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: Lacks the fluorine atom, which may result in different biological activity and reactivity.
3-fluoro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: Lacks the isopentyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in this compound is a key differentiator, as fluorine can significantly influence the compound’s biological activity, metabolic stability, and binding affinity to targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-15(2)10-11-25-19-9-8-17(13-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-7-5-6-16(23)12-18/h5-9,12-13,15,24H,10-11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQWPYDLIKFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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